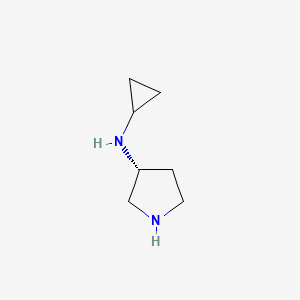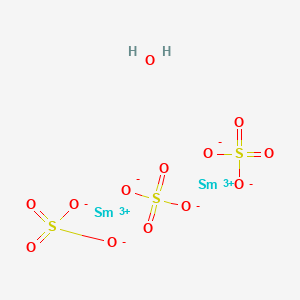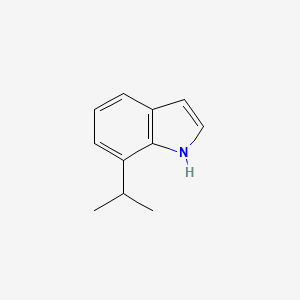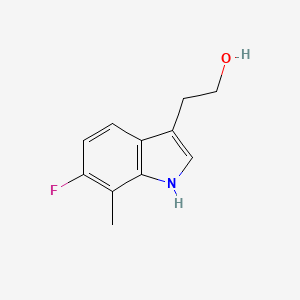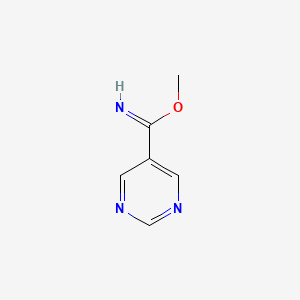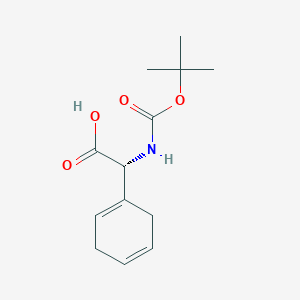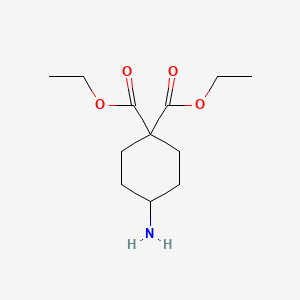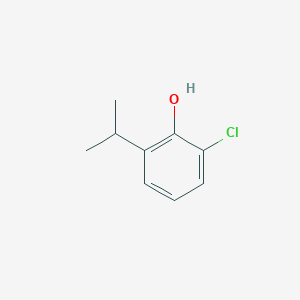
2-Chloro-6-isopropylphenol
Descripción general
Descripción
2-Chloro-6-isopropylphenol is a chemical compound with the molecular formula C9H11ClO and a molecular weight of 170.64 . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 2-Chloro-6-isopropylphenol consists of a phenol group with chlorine and isopropyl substituents. The exact structure can be determined using various analytical techniques such as NMR or X-ray crystallography .Physical And Chemical Properties Analysis
2-Chloro-6-isopropylphenol is a solid at room temperature . It has a molecular weight of 170.64 . Further physical and chemical properties such as melting point, boiling point, and solubility can be determined using various analytical techniques.Aplicaciones Científicas De Investigación
Synthesis and Characterization
2-Chloro-6-isopropylphenol is a compound of interest in chemical research. Studies have focused on its synthesis and structural characterization. For instance, it has been synthesized by coupling reactions and its structure confirmed through elemental analysis and spectral data. The dissociation constant and its color reaction with metallic ions have been explored in depth (Zhang Li, 2000).
Hydrogen Bonding Studies
Research has also investigated the hydrogen bonding association of 2-isopropylphenol derivatives in various solvents. High-resolution nuclear magnetic resonance spectroscopy was employed to measure chemical shifts of the hydroxyl proton, providing insights into the dimerization constants and the enthalpy and entropy of dimerization of these compounds (Weihong Luo, Jyh-Long Lay, Jenn‐Shing Chen, 2001).
Photocatalytic Applications
In environmental science, 2-chloro-6-isopropylphenol derivatives have been studied for their photocatalytic applications. Research has explored the degradation of chlorophenols, like 2-chlorophenol, using titanium dioxide suspensions doped with copper ions to promote visible light activity. This research is significant for understanding the degradation pathways and optimizing conditions for the photocatalytic degradation of environmental pollutants (J. Lin, K. Sopajaree, Thidarat Jitjanesuwan, Ming-Chun Lu, 2018).
Analytical Chemistry
In the field of analytical chemistry, methods have been developed for the identification and quantification of compounds related to 2-chloro-6-isopropylphenol. For instance, gas chromatography-mass spectrometry (GC/MS) methods have been employed for the quantitative analysis of compounds responsible for taints and off-flavours in wines, including 2-chloro-6-methylphenol (D. Capone, K. V. Leeuwen, K. Pardon, M. A. Daniel, G. Elsey, A. Coulter, M. Sefton, 2010).
Decomposition and Recovery Studies
Studies on the decomposition and recovery of 2-isopropylphenol in supercritical water have been conducted to understand the conversion processes, reaction kinetics, and product formation. These studies are crucial for applications in chemical synthesis and the recovery of valuable chemical products (Takafumi Sato, Eiji Haryu, T. Adschiri, K. Arai, 2004).
Safety and Hazards
Safety data sheets indicate that exposure to 2-Chloro-6-isopropylphenol should be avoided. In case of exposure, the affected area should be rinsed with water and medical attention should be sought . It is also advised to avoid dust formation and to use personal protective equipment when handling this chemical .
Propiedades
IUPAC Name |
2-chloro-6-propan-2-ylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-6(2)7-4-3-5-8(10)9(7)11/h3-6,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVPLNVGFKQPDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-isopropylphenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid](/img/structure/B3145617.png)
![6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide](/img/structure/B3145623.png)

